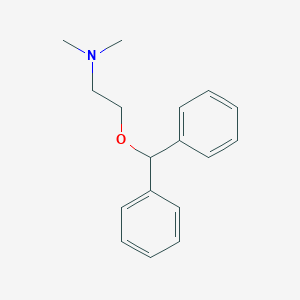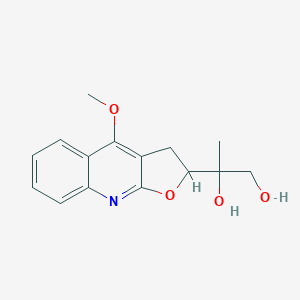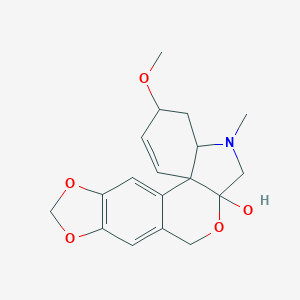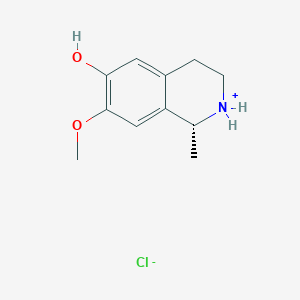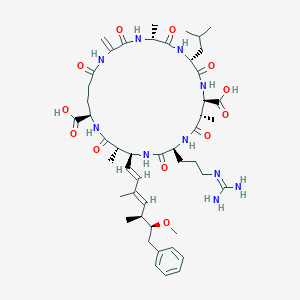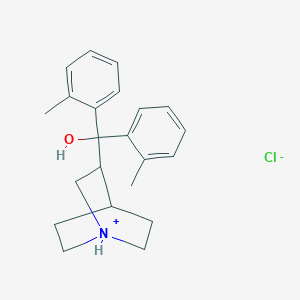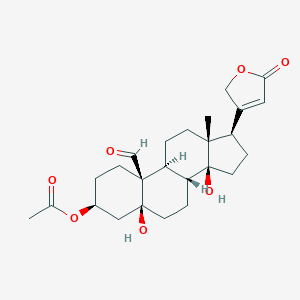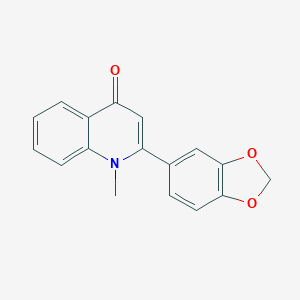
格拉维林
概览
描述
Graveoline, a quinolone alkaloid extracted from Ruta graveolens, has garnered interest due to its biological activities, including potential anti-Alzheimer, anti-cancer, and phytotoxic effects. The compound's unique structure and properties have prompted extensive research into its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of graveoline and its derivatives involves multiple steps, including the formation of the quinolone core and subsequent functionalization. Techniques such as the orthogonal engagement of o-haloaryl ynones with ammonia in the presence of Cu(I) for the one-pot synthesis of 4-(1H)-quinolones have been developed, proving efficient for synthesizing graveoline and related compounds (Singh et al., 2020).
Molecular Structure Analysis
Graveoline's molecular structure, identified as 1-methyl-methylenedioxyphenyl-4-quinolone, showcases its complex chemical nature, which is central to its biological activities. Advanced techniques, including X-ray crystallography, have been employed to confirm its structure and understand its interaction mechanisms at the molecular level (Arthur & Cheung, 1960).
Chemical Reactions and Properties
Research has focused on the reactivity of graveoline under various conditions, highlighting its ability to undergo transformations such as demethylenation, demethylation, and hydroxylation. These reactions are crucial for understanding its metabolic pathways and designing derivatives with enhanced activities (Liu, Guo, & Xi, 2022).
Physical Properties Analysis
Graveoline's physical properties, such as solubility and crystalline structure, have been extensively studied to facilitate its use in various applications. The isolation and crystallization processes have been optimized to achieve high purity and yield, essential for detailed scientific investigation and potential commercial use (Arthur & Cheung, 1960).
Chemical Properties Analysis
The chemical properties of graveoline, including its interaction with biological molecules and potential as a lead compound for therapeutic applications, have been a significant focus of research. Studies have shown its ability to inhibit acetylcholinesterase selectively, suggesting potential for treating Alzheimer's disease, and its cytotoxic effects against cancer cells, indicating possible anti-cancer applications (Zeng Li et al., 2016).
科研应用
代谢研究
从芸香(Ruta graveolens)中提取的格拉维林(graveoline)已被研究其在大鼠和人类肝微粒体和肝细胞中的代谢。刘、郭和席(2022)进行的研究利用超高效液相色谱联用四极杆/飞行时间质谱技术鉴定了格拉维林代谢物,揭示了12种代谢物,包括I期和II期代谢物。这项研究对于格拉维林的开发和安全评估至关重要(Liu, Guo, & Xi, 2022)。
发现和分离
Arthur和Cheung(1960)将格拉维林识别为芸香(Ruta graveolens)中的一种新生物碱,为进一步研究其性质和应用提供了基础知识(Arthur & Cheung, 1960)。
植物毒性效应
Hale等人(2004)报告了格拉维林的植物毒性活性,突显了其在农业和植物管理中的潜在用途。他们的研究表明了对各种植物生长和叶绿素含量的显著抑制,为天然除草剂的开发提供了见解(Hale et al., 2004)。
合成和抗血管生成活性
An等人(2010)合成了格拉维林衍生物并评估了它们的抗血管生成活性。这项研究在探索治疗应用方面具有重要意义,特别是通过抑制血管形成来治疗癌症(An et al., 2010)。
生物合成
Blaschke-Cobet和Luckner(1973)研究了芸香(Ruta angustifolia)中格拉维林的生物合成,增进了对其化学形成的理解,并可能指导合成生产方法(Blaschke-Cobet & Luckner, 1973)。
治疗阿尔茨海默病的潜力
李等人(2016)设计并合成了格拉维林类似物,发现它们对乙酰胆碱酯酶表现出选择性抑制活性,这是阿尔茨海默病中的关键酶。这项研究表明了格拉维林作为治疗这种神经退行性疾病的首要化合物的潜力(Li, Mu, Wang, & Jin, 2016)。
光合作用抑制
Sampaio等人(2018)评估了格拉维林作为光合作用抑制剂,为其作为天然除草剂的使用提供了基础。他们的研究结果表明了其在植物中抑制电子和能量转移的作用(Sampaio, Vieira, Bellete, King-Díaz, Lotina‐Hennsen, da Silva, & Veiga, 2018)。
癌症研究
Ghosh、Bishayee和Khuda‐Bukhsh(2014)发现格拉维林在皮肤黑色素瘤细胞中诱导凋亡和自噬,暗示其在癌症治疗中的潜在作用,特别是对于耐药癌细胞(Ghosh, Bishayee, & Khuda‐Bukhsh, 2014)。
抗菌协同潜力
Kamal、Hassan、Taib和Soe May(2018)研究了格拉维林的抗菌活性,特别是与红霉素或万古霉素结合对各种细菌菌株的作用。这项研究突显了其作为抗菌疗法中协同剂的潜力(Kamal, Hassan, Taib, & Soe May, 2018)。
Safety And Hazards
未来方向
性质
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBBNRKBTCBWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326593 | |
| Record name | Graveoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Graveoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Graveoline | |
CAS RN |
485-61-0 | |
| Record name | Graveoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Graveoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Graveoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 205.5 °C | |
| Record name | Graveoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



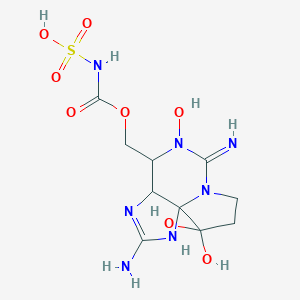
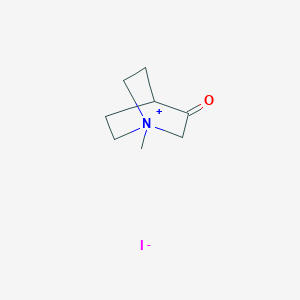
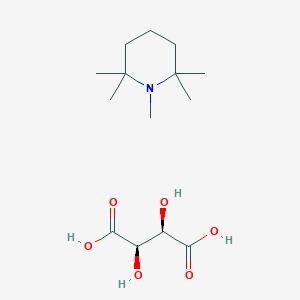
![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
